

# An In-Depth Technical Guide to 7-Chloro-2-ethyl-1H-indene

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## Compound of Interest

Compound Name: 7-Chloro-2-ethyl-1H-indene

CAS No.: 468756-78-7

Cat. No.: B1365319

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## Abstract

This technical guide provides a comprehensive overview of the fundamental characteristics of **7-Chloro-2-ethyl-1H-indene**, a substituted indene derivative of interest in synthetic organic chemistry. This document delineates its chemical identity, physicochemical properties, a plausible synthetic route, and predicted spectroscopic data. Furthermore, it addresses the potential applications, safety considerations, and handling protocols pertinent to this class of compounds. The information presented herein is intended to serve as a foundational resource for researchers engaged in the synthesis and application of novel indene-based molecules in fields such as agrochemicals, specialty polymers, and pharmaceutical sciences.

## Introduction and Chemical Identity

**7-Chloro-2-ethyl-1H-indene** is a bicyclic aromatic hydrocarbon characterized by a benzene ring fused to a five-membered ring, with a chlorine atom and an ethyl group substituted on the indene core. The precise placement of these functional groups significantly influences the molecule's steric and electronic properties, thereby dictating its reactivity and potential utility as a chemical intermediate.

The indene scaffold is a recurring motif in various biologically active compounds and functional materials. The introduction of a chlorine atom and an ethyl group to this framework offers

opportunities for further chemical modification and the tuning of molecular properties for specific applications.

Table 1: Chemical Identifiers for **7-Chloro-2-ethyl-1H-indene**

Identifier	Value
IUPAC Name	7-chloro-2-ethyl-1H-indene
CAS Number	468756-78-7
Molecular Formula	C <sub>11</sub> H <sub>11</sub> Cl
Molecular Weight	178.66 g/mol
Canonical SMILES	<chem>CCC1=CC2=C(C1)C(=CC=C2)Cl</chem>
InChI	InChI=1S/C11H11Cl/c1-2-8-6-9-4-3-5-11(12)10(9)7-8/h3-6H,2,7H2,1H3
InChIKey	QBWFKUHFFIDVTA-UHFFFAOYSA-N

## Physicochemical Properties

The physicochemical properties of **7-Chloro-2-ethyl-1H-indene** are crucial for its handling, purification, and application in synthetic protocols. While experimental data for this specific compound is limited, predictions based on its structure and comparison with related compounds provide valuable insights.

Table 2: Predicted Physicochemical Properties of **7-Chloro-2-ethyl-1H-indene**

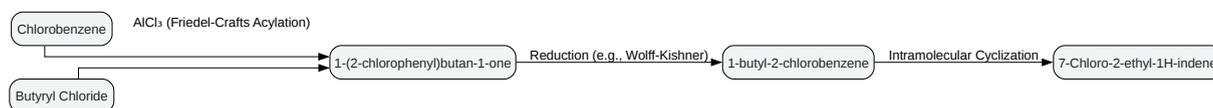
Property	Predicted Value	Basis for Prediction
Physical State	Liquid or low-melting solid	Based on similar substituted indenenes.
Appearance	Colorless to pale yellow oil or solid	Typical for aromatic hydrocarbons.
Boiling Point	Not available (expected to be >200 °C)	Extrapolation from related chlorinated hydrocarbons.
Melting Point	Not available	
Solubility	Insoluble in water; soluble in common organic solvents (e.g., ethanol, diethyl ether, acetone, chlorinated solvents)	Hydrophobic nature of the hydrocarbon backbone.
XLogP3	4.1	Computational prediction based on structure.

## Synthesis and Reaction Mechanisms

While a specific, detailed experimental protocol for the synthesis of **7-Chloro-2-ethyl-1H-indene** is not readily available in the literature, a plausible and efficient synthetic route can be devised based on established organic chemistry principles. A common approach to substituted indenenes involves a Friedel-Crafts acylation followed by reduction and intramolecular cyclization.

### Proposed Synthetic Pathway

A logical synthetic approach would commence with the Friedel-Crafts acylation of chlorobenzene with butyryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride ( $\text{AlCl}_3$ ), to yield a mixture of ortho and para-substituted butyrophenones.[1][2][3] The desired ortho-isomer, 1-(2-chlorophenyl)butan-1-one, can then be separated and subjected to a reduction reaction, for instance, a Wolff-Kishner or Clemmensen reduction, to convert the ketone to a methylene group, affording 1-butyl-2-chlorobenzene. Subsequent intramolecular cyclization, potentially under acidic conditions, would lead to the formation of the indene ring system.



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Caption: Proposed synthetic pathway for **7-Chloro-2-ethyl-1H-indene**.

## Experimental Protocol: A Representative Synthesis

The following is a representative, step-by-step methodology for the synthesis of **7-Chloro-2-ethyl-1H-indene** based on the proposed pathway.

### Step 1: Friedel-Crafts Acylation of Chlorobenzene

- To a stirred suspension of anhydrous aluminum chloride in dry chlorobenzene at 0-5 °C, slowly add butyryl chloride.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
- Quench the reaction by carefully pouring the mixture over crushed ice and hydrochloric acid.
- Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the resulting mixture of isomers by fractional distillation or column chromatography to isolate 1-(2-chlorophenyl)butan-1-one.

### Step 2: Reduction of the Ketone

- To a solution of 1-(2-chlorophenyl)butan-1-one in a suitable solvent (e.g., diethylene glycol), add hydrazine hydrate and potassium hydroxide.
- Heat the mixture to reflux for several hours until the evolution of nitrogen ceases.

- Cool the reaction mixture, dilute with water, and extract with a suitable organic solvent (e.g., diethyl ether).
- Wash the organic extract with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 1-butyl-2-chlorobenzene.

### Step 3: Intramolecular Cyclization

- Treat 1-butyl-2-chlorobenzene with a strong acid catalyst (e.g., polyphosphoric acid or sulfuric acid) at elevated temperatures.[4]
- Monitor the reaction by TLC or GC-MS until the starting material is consumed.
- Cool the reaction mixture and pour it into a mixture of ice and water.
- Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.
- Purify the crude product by column chromatography or distillation to yield **7-Chloro-2-ethyl-1H-indene**.

## Spectroscopic Characterization (Predicted)

Due to the absence of published experimental spectra for **7-Chloro-2-ethyl-1H-indene**, the following predictions are based on the analysis of its structure and comparison with spectroscopic data of related indene and chloro-aromatic compounds.

### <sup>1</sup>H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic, vinylic, and aliphatic protons.

- Aromatic Protons (3H): A complex multiplet in the range of  $\delta$  7.0-7.5 ppm.
- Vinylic Proton (1H): A singlet or a narrow multiplet around  $\delta$  6.5-7.0 ppm.
- Methylene Protons of the Ring (2H): A singlet or a narrow multiplet around  $\delta$  3.3-3.6 ppm.

- Ethyl Group (5H): A quartet for the methylene protons around  $\delta$  2.5-2.8 ppm and a triplet for the methyl protons around  $\delta$  1.1-1.4 ppm.[5]

## <sup>13</sup>C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

- Aromatic Carbons: Multiple signals in the range of  $\delta$  120-145 ppm. The carbon bearing the chlorine atom will be shifted downfield.
- Vinylic Carbons: Signals in the range of  $\delta$  125-140 ppm.
- Aliphatic Carbons: A signal for the methylene carbon of the ring around  $\delta$  30-40 ppm, and signals for the ethyl group's methylene and methyl carbons around  $\delta$  20-30 ppm and  $\delta$  10-15 ppm, respectively.

## Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the different functional groups and the aromatic system.[6][7][8][9]

- C-H stretching (aromatic):  $\sim$ 3050-3100  $\text{cm}^{-1}$
- C-H stretching (aliphatic):  $\sim$ 2850-2960  $\text{cm}^{-1}$
- C=C stretching (aromatic):  $\sim$ 1600  $\text{cm}^{-1}$  and  $\sim$ 1470  $\text{cm}^{-1}$
- C-Cl stretching:  $\sim$ 750-800  $\text{cm}^{-1}$  (indicative of the substitution pattern on the benzene ring)

## Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns. [10][11][12][13]

- Molecular Ion ( $M^+$ ): A prominent peak at  $m/z = 178$ , with an  $M+2$  peak at  $m/z = 180$  in an approximate 3:1 ratio, which is characteristic of a monochlorinated compound.
- Major Fragments: Loss of an ethyl group ( $M-29$ ) and loss of a chlorine atom ( $M-35$ ) are expected to be significant fragmentation pathways.

## Potential Applications

While specific applications for **7-Chloro-2-ethyl-1H-indene** have not been extensively documented, its structural features suggest potential utility in several areas of chemical research and development:

- **Agrochemicals:** Chlorinated aromatic compounds are common in pesticides and herbicides. This molecule could serve as a precursor for new agrochemical agents.
- **Pharmaceuticals:** The indene core is present in various pharmacologically active molecules. This derivative could be a building block for the synthesis of novel therapeutic agents.
- **Specialty Polymers:** Indene and its derivatives can be polymerized to produce materials with unique thermal and optical properties.

## Safety, Handling, and Disposal

As with any chemical compound, proper safety precautions must be observed when handling **7-Chloro-2-ethyl-1H-indene**. Although a specific safety data sheet is not widely available, the following guidelines are based on the general hazards associated with chlorinated aromatic hydrocarbons and indene derivatives.<sup>[14][15][16][17][18][19][20][21][22][23]</sup>

## Hazard Identification

- **Toxicity:** Expected to be harmful if swallowed, inhaled, or absorbed through the skin. May cause irritation to the skin, eyes, and respiratory tract.
- **Flammability:** Likely combustible.
- **Environmental Hazards:** Chlorinated hydrocarbons can be persistent in the environment and may be toxic to aquatic life.

## Handling and Personal Protective Equipment (PPE)

- Work in a well-ventilated fume hood.
- Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

- Avoid inhalation of vapors and contact with skin and eyes.

## Storage

- Store in a tightly sealed container in a cool, dry, and well-ventilated area.
- Keep away from heat, sparks, and open flames.
- Store separately from strong oxidizing agents.

## Disposal

- Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
- Waste should be segregated into chlorinated and non-chlorinated solvent streams for proper disposal.<sup>[20]</sup>

## Conclusion

**7-Chloro-2-ethyl-1H-indene** represents a valuable, yet not extensively studied, chemical entity with potential for broad applications in synthetic chemistry. This guide has provided a detailed overview of its fundamental characteristics, including its chemical identity, predicted physicochemical properties, a plausible synthetic strategy, and expected spectroscopic data. By furnishing this foundational knowledge, this document aims to facilitate further research and development involving this and related substituted indene derivatives. As with all chemical research, adherence to strict safety protocols is paramount.

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